molecular formula C10H13N3 B183906 3-(1H-indazol-1-yl)propan-1-amine CAS No. 933744-08-2

3-(1H-indazol-1-yl)propan-1-amine

Cat. No.: B183906
CAS No.: 933744-08-2
M. Wt: 175.23 g/mol
InChI Key: QGWLKJMMXIXRQU-UHFFFAOYSA-N
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Description

3-(1H-Indazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H13N3. It features an indazole ring attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indazol-1-yl)propan-1-amine typically involves the reaction of indazole with a suitable propylamine derivative. One common method includes the nucleophilic substitution reaction where indazole is reacted with 3-bromopropylamine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1H-Indazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 1-Ethyl-1H-indazol-3-amine
  • (1H-indol-2-ylmethyl)amine
  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Comparison: 3-(1H-Indazol-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-indazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKJMMXIXRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474787
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933744-08-2
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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